molecular formula C11H12N2O2S B2613438 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 912758-39-5

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2613438
CAS RN: 912758-39-5
M. Wt: 236.29
InChI Key: KICCUUDZNANHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

A series of 2- (4-methyl-2-oxo-2H-chromen-7-yloxy)-N- (benzo [d]thiazol-2-yl)acetamide derivatives was synthesized and evaluated for their D2 and 5HT2 antagonistic activity .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The compound exhibited modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It also displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .

Scientific Research Applications

Organic Synthesis

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide serves as a building block in organic synthesis. Chemists utilize it to create more complex molecules, such as pharmaceutical intermediates or functional materials.

Mechanism:: The compound participates in various reactions, including amidation, cyclization, and substitution.

These applications highlight the versatility and potential of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide. Researchers continue to explore its properties and develop novel uses across different scientific disciplines . If you need further details or have additional questions, feel free to ask!

Mechanism of Action

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, ML293” is a novel, selective and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-4-5-8(15-3)9-10(6)16-11(13-9)12-7(2)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICCUUDZNANHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.